2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining isoquinoline, thiazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated ring systems.
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
- 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea
- 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
Uniqueness
What sets 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one apart is its unique fused ring system, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.
Properties
Molecular Formula |
C14H12N4OS |
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Molecular Weight |
284.34 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4OS/c19-13-11-12(15-8-16-13)17-14(20-11)18-6-5-9-3-1-2-4-10(9)7-18/h1-4,8H,5-7H2,(H,15,16,19) |
InChI Key |
SPQOWCFWRUIWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=O)NC=N4 |
Origin of Product |
United States |
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